molecular formula C15H13FN2O B15056954 3-(1-(3-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile

3-(1-(3-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile

Cat. No.: B15056954
M. Wt: 256.27 g/mol
InChI Key: VHGRTFLRAWXJCT-UHFFFAOYSA-N
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Description

3-(1-(3-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile is a synthetic organic compound that features a pyrrole ring substituted with a fluorophenyl group, two methyl groups, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile typically involves multi-step organic reactions. The nitrile group is then introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .

Scientific Research Applications

3-(1-(3-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-(3-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors, while the nitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(1-(3-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-3-oxopropanenitrile: shares structural similarities with other pyrrole derivatives, such as:

Uniqueness

The presence of the fluorophenyl group and the nitrile group in this compound distinguishes it from other similar compounds. These functional groups can significantly influence the compound’s reactivity, binding affinity, and overall biological activity .

Properties

Molecular Formula

C15H13FN2O

Molecular Weight

256.27 g/mol

IUPAC Name

3-[1-(3-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-3-oxopropanenitrile

InChI

InChI=1S/C15H13FN2O/c1-10-8-14(15(19)6-7-17)11(2)18(10)13-5-3-4-12(16)9-13/h3-5,8-9H,6H2,1-2H3

InChI Key

VHGRTFLRAWXJCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)F)C)C(=O)CC#N

Origin of Product

United States

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